3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile

Catalog No.
S14039930
CAS No.
M.F
C9H7F2NO
M. Wt
183.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile

Product Name

3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile

IUPAC Name

3-(2,5-difluorophenyl)-3-hydroxypropanenitrile

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

InChI

InChI=1S/C9H7F2NO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,13H,3H2

InChI Key

WUMJPWZOXQBKOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(CC#N)O)F

3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a difluorophenyl group and a hydroxypropanenitrile moiety. Its molecular formula is C9H8F2N, and it has a molecular weight of 183.16 g/mol. The compound is notable for its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity . This compound is typically available as a liquid with a purity of around 95% .

The chemical reactivity of 3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile can be attributed to its hydroxy and nitrile functional groups. It can undergo various reactions typical for hydroxyl and nitrile compounds, such as:

  • Nucleophilic Substitution: The nitrile group can participate in nucleophilic attack, leading to the formation of carboxylic acids or amides under appropriate conditions.
  • Reduction Reactions: The hydroxy group can be oxidized or reduced depending on the reagents used, allowing for the synthesis of alcohols or aldehydes.
  • Condensation Reactions: The hydroxy group may also engage in condensation reactions with aldehydes or ketones to form ethers or esters.

These reactions make the compound versatile in organic synthesis and medicinal chemistry.

The synthesis of 3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile can be achieved through several methods:

  • Nucleophilic Addition: A common approach involves the nucleophilic addition of a difluorophenyl compound to a suitable carbonyl precursor followed by cyanation.
  • Hydroxylation: Hydroxylation of a corresponding nitrile derivative can also yield the desired product, typically involving reagents that facilitate the introduction of the hydroxy group.
  • Reagent-Based Synthesis: Utilizing specific reagents such as boron trifluoride etherate in combination with other electrophiles can facilitate the formation of this compound from simpler precursors.

These methods highlight the compound's synthetic accessibility while allowing for modifications that could lead to derivatives with enhanced properties.

3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile has potential applications in various fields:

  • Pharmaceuticals: Given its structural characteristics, it may serve as a lead compound in drug development targeting various diseases.
  • Chemical Synthesis: It can act as an intermediate in organic synthesis pathways for more complex molecules.
  • Material Science: Its unique properties may lend themselves to applications in developing new materials with specific functionalities.

Interaction studies involving 3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile would focus on its binding affinity with biological targets or its reactivity with other chemical species. Preliminary studies could assess:

  • Enzyme Inhibition: Investigating whether this compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding: Analyzing its interaction with various receptors to determine potential therapeutic effects.

Such studies are crucial for understanding the compound's viability in medicinal chemistry and pharmacology.

Several compounds share structural similarities with 3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile. Here are some notable examples:

Compound NameStructureUnique Features
3-(2,4-Difluorophenyl)-3-hydroxypropanenitrileC9H8F2NSimilar difluorophenyl structure but differs in fluorine positioning
3-Hydroxy-3-phenylpropanenitrileC9H9NOLacks fluorine substituents; serves as a baseline for reactivity comparison
4-(2,5-Difluorophenyl)-4-hydroxybutyronitrileC10H10F2NContains an additional carbon; may exhibit different reactivity due to chain length

These compounds highlight the uniqueness of 3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile due to its specific arrangement of functional groups and fluorine atoms, which may influence both its chemical behavior and biological activity.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

183.04957017 g/mol

Monoisotopic Mass

183.04957017 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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